4-(tert-butoxy)-3-methylbut-1-yne
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Overview
Description
4-(tert-Butoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-3-methylbut-1-yne typically involves the alkylation of 3-methylbut-1-yne with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the alkyne to form the desired product. Commonly used acids include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(tert-Butoxy)-3-methylbut-1-yne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-methylbut-1-yne involves its reactivity with various molecular targets. The tert-butoxy group can undergo cleavage to form reactive intermediates, which then participate in further chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: Used as a fuel additive and solvent.
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
tert-Butyloxycarbonyl protecting group: Used in peptide synthesis to protect amine groups.
Uniqueness
4-(tert-Butoxy)-3-methylbut-1-yne is unique due to its specific structural configuration, which imparts distinct reactivity and applications compared to other tert-butyl-containing compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2228819-02-9 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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